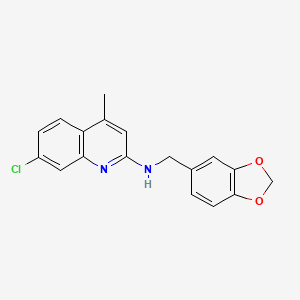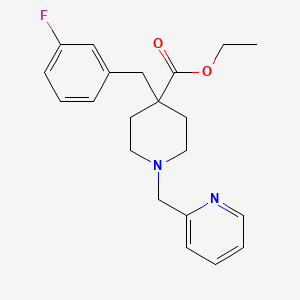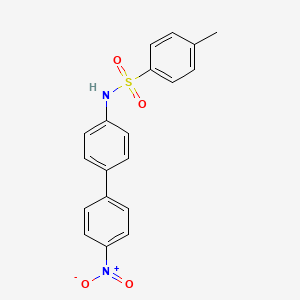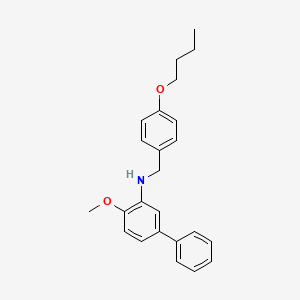![molecular formula C17H27NO6 B5180273 N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5180273.png)
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as FPEI, is a type of cationic polymer that has been widely used in scientific research. FPEI has a unique structure that makes it suitable for a variety of applications, including drug delivery, gene therapy, and tissue engineering.
科学研究应用
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been extensively used in scientific research due to its unique properties. One of the main applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is in gene delivery. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with DNA and form stable nanoparticles that can efficiently deliver genes to cells. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in drug delivery, as it can bind to negatively charged drugs and protect them from degradation. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has also been used in tissue engineering, as it can promote cell adhesion and proliferation.
作用机制
The mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is based on its cationic charge. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can complex with negatively charged molecules such as DNA, RNA, and drugs. The resulting complex can then enter cells through endocytosis. Once inside the cell, the N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate complex can release its cargo, leading to gene expression or drug delivery.
Biochemical and Physiological Effects:
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to have low toxicity and biocompatibility in vitro and in vivo. However, high concentrations of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can lead to cytotoxicity and inflammation. Therefore, careful dose optimization is required when using N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate in scientific research.
实验室实验的优点和局限性
One of the main advantages of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is its versatility. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be used for a variety of applications, including gene delivery, drug delivery, and tissue engineering. N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate is also relatively easy to synthesize and can be produced on a large scale. However, N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, including its potential cytotoxicity at high concentrations and its limited stability in biological fluids.
未来方向
There are several future directions for N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate research. One direction is to optimize the synthesis method to improve the stability and biocompatibility of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. Another direction is to explore new applications of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate, such as in cancer therapy or immunotherapy. Finally, further research is needed to understand the mechanism of action of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate and to improve its efficiency and specificity.
合成方法
N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a simple one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 2-(2-ethylphenoxy)ethylamine with 2-chloro-N-(propan-2-yl)propan-1-amine in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of N-{2-[2-(2-ethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate. The synthesis method is relatively easy to perform and can be scaled up for industrial production.
属性
IUPAC Name |
N-[2-[2-(2-ethylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-4-14-7-5-6-8-15(14)18-12-11-17-10-9-16-13(2)3;3-1(4)2(5)6/h5-8,13,16H,4,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHJRKPDCYOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-isopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5180197.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5180204.png)


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1H-indazol-5-amine](/img/structure/B5180229.png)

![2-butyl-5-(3-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5180246.png)



![3-{[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5180282.png)
![N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B5180283.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5180284.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5180290.png)